Cas no 1803583-92-7 (2-2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl-2-methylpropanoic Acid)

1803583-92-7 structure
اسم المنتج:2-2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl-2-methylpropanoic Acid
كاس عدد:1803583-92-7
وسط:C13H11F2NO2S
ميغاواط:283.293749094009
MDL:MFCD26340163
CID:4616227
PubChem ID:112756236
2-2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl-2-methylpropanoic Acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl-2-methylpropanoic Acid
-
- MDL: MFCD26340163
- نواة داخلي: 1S/C13H11F2NO2S/c1-13(2,12(17)18)9-6-19-11(16-9)10-7(14)4-3-5-8(10)15/h3-6H,1-2H3,(H,17,18)
- مفتاح Inchi: BPPDUAGOIPBYRM-UHFFFAOYSA-N
- ابتسامات: FC1C=CC=C(F)C=1C1SC=C(C(C)(C)C(=O)O)N=1
2-2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl-2-methylpropanoic Acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Chemenu | CM477870-500mg |
2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid |
1803583-92-7 | 95%+ | 500mg |
$778 | 2022-09-29 | |
Enamine | EN300-215308-0.25g |
2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid |
1803583-92-7 | 95% | 0.25g |
$452.0 | 2023-09-16 | |
Aaron | AR01BCHS-10g |
2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid |
1803583-92-7 | 95% | 10g |
$5428.00 | 2023-12-14 | |
Enamine | EN300-215308-5g |
2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid |
1803583-92-7 | 95% | 5g |
$2650.0 | 2023-09-16 | |
A2B Chem LLC | AW07924-100mg |
2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid |
1803583-92-7 | 95% | 100mg |
$369.00 | 2024-04-20 | |
A2B Chem LLC | AW07924-1g |
2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid |
1803583-92-7 | 95% | 1g |
$998.00 | 2024-04-20 | |
Aaron | AR01BCHS-50mg |
2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid |
1803583-92-7 | 95% | 50mg |
$317.00 | 2025-02-09 | |
A2B Chem LLC | AW07924-50mg |
2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid |
1803583-92-7 | 95% | 50mg |
$259.00 | 2024-04-20 | |
Enamine | EN300-215308-0.05g |
2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid |
1803583-92-7 | 95% | 0.05g |
$212.0 | 2023-09-16 | |
Enamine | EN300-215308-0.5g |
2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid |
1803583-92-7 | 95% | 0.5g |
$713.0 | 2023-09-16 |
2-2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl-2-methylpropanoic Acid الوثائق ذات الصلة
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
-
3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
1803583-92-7 (2-2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl-2-methylpropanoic Acid) منتجات ذات صلة
- 865078-27-9(3-(3,4-Dihydroxyphenyl)-3-methylbutanoic acid)
- 1261624-40-1(2-Hydroxy-5-(3-(trifluoromethoxy)phenyl)nicotinaldehyde)
- 1250504-28-9(1-{(2-bromocyclopentyl)oxymethyl}-2-chlorobenzene)
- 56066-25-2(BENZOIC ACID, 4-AMINO-3,5-DIMETHOXY-, METHYL ESTER)
- 1517254-15-7(2-(3-aminocyclopentyl)acetic acid)
- 76296-75-8(Polyphyllin G)
- 2098078-09-0(3-(hydroxymethyl)azetidine-1-carboximidamide)
- 1095069-23-0({1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine)
- 2034398-16-6(N-[(4-methoxythian-4-yl)methyl]-3-phenylpropanamide)
- 2138070-15-0(5-(2-cyclopropylpropoxy)pentane-1-sulfonyl chloride)
الموردين الموصى بهم
Shanghai Joy Biotech Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Suzhou Genelee Bio-Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Hefei Zhongkesai High tech Materials Technology Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر

Baoji Haoxiang Bio-technology Co.Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر
